Methcathinone-d3 Hydrochloride

Catalog No.
S6881732
CAS No.
1246819-12-4
M.F
C10H14ClNO
M. Wt
202.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methcathinone-d3 Hydrochloride

CAS Number

1246819-12-4

Product Name

Methcathinone-d3 Hydrochloride

IUPAC Name

1-phenyl-2-(trideuteriomethylamino)propan-1-one;hydrochloride

Molecular Formula

C10H14ClNO

Molecular Weight

202.69 g/mol

InChI

InChI=1S/C10H13NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,11H,1-2H3;1H/i2D3;

InChI Key

LTJXNCHDKYZOSY-MUTAZJQDSA-N

SMILES

CC(C(=O)C1=CC=CC=C1)NC.Cl

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)NC.Cl

Isomeric SMILES

[2H]C([2H])([2H])NC(C)C(=O)C1=CC=CC=C1.Cl

Methcathinone-d3 Hydrochloride is a deuterated derivative of methcathinone, classified as a synthetic cathinone. Synthetic cathinones are a group of psychoactive substances that mimic the effects of amphetamines, primarily functioning as stimulants. Methcathinone itself is known for its euphoric and stimulating effects, making Methcathinone-d3 Hydrochloride valuable in scientific research, particularly in pharmacokinetics and pharmacodynamics studies. The deuteration of this compound allows researchers to trace its metabolic pathways more accurately due to the distinct mass difference from its non-deuterated counterparts.

, including:

  • Oxidation: This reaction converts ephedrine or pseudoephedrine into methcathinone.
  • Reduction: Methcathinone can be reduced back to ephedrine or pseudoephedrine.
  • Substitution: Reactions involving substitution at the amino group or aromatic ring can occur.

Common Reagents and Conditions

  • Oxidation: Typically involves potassium permanganate in an acidic medium.
  • Reduction: Commonly uses sodium borohydride or lithium aluminum hydride.
  • Substitution: Various electrophiles and nucleophiles are employed under controlled conditions.

Major Products Formed

  • From Oxidation: Methcathinone.
  • From Reduction: Ephedrine or pseudoephedrine.
  • From Substitution: Various substituted methcathinone derivatives depending on the reagents used.

Methcathinone-d3 Hydrochloride exhibits stimulant properties similar to those of methcathinone. Research indicates that it enhances neuronal activity and sensory processing efficiency in animal models. Its pharmacological profile suggests potential for abuse, akin to other stimulants, which raises concerns regarding its safety and health implications. The compound's unique labeling with deuterium allows for precise tracking in biological systems, aiding in understanding its effects on human physiology .

Synthetic Routes

The synthesis of Methcathinone-d3 Hydrochloride typically involves the oxidation of ephedrine or pseudoephedrine. This process can be summarized as follows:

  • Starting Material: Ephedrine or pseudoephedrine.
  • Reagent: Potassium permanganate is commonly used.
  • Reaction Conditions: The reaction occurs in an acidic medium with controlled temperature and pH to ensure selective oxidation.

Industrial Production

In industrial settings, the synthesis follows similar routes but is scaled up for higher yield and purity. Large reactors are utilized to maintain precise control over reaction conditions, optimizing production efficiency.

Methcathinone-d3 Hydrochloride is primarily used in scientific research for:

  • Pharmacokinetic Studies: Understanding how the body metabolizes and excretes methcathinone and its analogs.
  • Analytical Chemistry: Developing methods for detecting and quantifying methcathinone in various biological matrices.
  • Toxicology Research: Investigating the potential therapeutic uses and harmful effects of methcathinone and its derivatives .

Studies involving Methcathinone-d3 Hydrochloride focus on its interactions with various biological systems. For instance, it has been used as an internal standard in gas chromatography-mass spectrometry methods to quantify other synthetic cathinones in biological samples. This application highlights its role in enhancing the reliability of analytical methods used in toxicology and forensic science .

Methcathinone-d3 Hydrochloride shares structural similarities with several other synthetic cathinones. Here are some notable comparisons:

Compound NameDescriptionUnique Features
MephedroneKnown for stimulant and empathogenic effectsOften associated with recreational use
MethyloneShares pharmacological properties with methcathinoneUsed as a research chemical
MethylenedioxypyrovaleroneA potent stimulant with high abuse potentialNotable for severe side effects
MethcathinoneParent compound of Methcathinone-d3 HydrochlorideNon-deuterated version; widely studied

Uniqueness of Methcathinone-d3 Hydrochloride

The primary uniqueness of Methcathinone-d3 Hydrochloride lies in its deuterium labeling, which facilitates detailed studies on drug metabolism and distribution. This characteristic makes it particularly valuable for researchers aiming to differentiate between various analogs during pharmacological assessments .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

202.0952220 g/mol

Monoisotopic Mass

202.0952220 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-11-23

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